3,4,5-Trifluorobenzenethiol
Overview
Description
3,4,5-Trifluorobenzenethiol is a chemical compound with the CAS Number: 443683-18-9 . It has a molecular weight of 164.15 . It is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H3F3S . The average mass is 164.148 Da and the monoisotopic mass is 163.990753 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 164.15 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Scientific Research Applications
Synthesis of Biologically Active Compounds
3,4,5-Trifluorobenzenethiol derivatives, such as 2,4,5-Trifluorobromobenzene, are crucial intermediates in synthesizing biologically active peptides and fluorescent reagents. Continuous-flow systems developed for their synthesis demonstrate efficiency and yield enhancement (Deng et al., 2016).
Development of Polymeric Materials
Trifluoromethyl-activated monomers, including derivatives of this compound, are pivotal in producing hyperbranched poly(arylene ether)s. These materials exhibit high molecular weights and thermal stability, making them suitable for various industrial applications (Banerjee et al., 2009).
Pharmaceutical Industry Applications
Compounds like 2,4,5-Trifluorobenzoic acid, related to this compound, are valuable intermediates in pharmaceutical industries. Efficient microflow processes developed for their synthesis highlight their significance in drug development (Deng et al., 2015).
Chemical Reactions and Catalysis
Derivatives of this compound, such as 1,3,5-Trifluorobenzene, are utilized in various chemical reactions, including electrophilic aromatic substitutions and catalytic processes. These reactions are fundamental in synthesizing diverse chemical compounds (Heiss & Schlosser, 2003).
Improvement of Synthesis Processes
Properties
IUPAC Name |
3,4,5-trifluorobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOBILWIHXXCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666715 | |
Record name | 3,4,5-Trifluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443683-18-9 | |
Record name | 3,4,5-Trifluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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